5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17N7OS and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 1903158-31-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H17N7OS with a molecular weight of 415.5 g/mol. The compound features a complex structure that includes a pyrazole core linked to a triazolo-pyridazine moiety and a thiophene ring.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, indicating potent antibacterial activity .
Anticancer Potential
In vitro studies have assessed the cytotoxic effects of similar pyrazole derivatives on cancer cell lines. The MTT assay results demonstrated that certain derivatives possess promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, one study highlighted the binding interactions of these compounds with key proteins involved in cancer cell proliferation .
The biological activity of this class of compounds is often attributed to their ability to interact with specific enzymes or receptors. Molecular docking studies suggest that they form stable interactions with targets such as DNA gyrase and MurD, which are essential for bacterial survival and replication. The binding energies observed in these studies indicate that the interactions are comparable to those of established antibiotics like ciprofloxacin .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with varying levels of effectiveness depending on the specific strain tested.
Compound | MIC (μM) | Target Bacteria |
---|---|---|
5-Methyl-Pyrazole Derivative | 0.21 | Pseudomonas aeruginosa |
5-Methyl-Pyrazole Derivative | 0.25 | Escherichia coli |
Ciprofloxacin | 0.20 | Pseudomonas aeruginosa |
This table summarizes the antimicrobial activity observed in vitro, highlighting the potential of the compound as an alternative therapeutic agent.
Anticancer Activity Evaluation
Another study focused on evaluating the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations ranging from 10 to 50 μM.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Apoptosis induction |
MCF-7 (Breast) | 25 | Cell cycle arrest |
A549 (Lung) | 20 | Inhibition of proliferation |
These results underscore the anticancer potential of the compound and its derivatives.
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7OS/c1-14-16(12-23-27(14)15-6-3-2-4-7-15)21(29)22-13-20-25-24-19-10-9-17(26-28(19)20)18-8-5-11-30-18/h2-12H,13H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYERRLYVYYHIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.